molecular formula C6H5BrOS B13577483 2-Bromo-4-mercaptophenol

2-Bromo-4-mercaptophenol

Cat. No.: B13577483
M. Wt: 205.07 g/mol
InChI Key: KQUSQVYYKCAXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-mercaptophenol (C₇H₆BrOS) is a phenolic compound featuring a bromine substituent at the 2-position and a thiol (-SH) group at the 4-position of the aromatic ring. For instance, analogous compounds like 2-Bromo-4-chloro-6-methylphenol are synthesized via nucleophilic substitution or condensation reactions involving halogenated salicylaldehydes and amines . The thiol group in this compound likely enhances reactivity in cross-coupling reactions or as a ligand in coordination chemistry, similar to (4-Bromo-2-fluorophenyl)methanethiol’s role in organometallic synthesis .

Properties

Molecular Formula

C6H5BrOS

Molecular Weight

205.07 g/mol

IUPAC Name

2-bromo-4-sulfanylphenol

InChI

InChI=1S/C6H5BrOS/c7-5-3-4(9)1-2-6(5)8/h1-3,8-9H

InChI Key

KQUSQVYYKCAXSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-sulfanylphenol can be synthesized through several methods. One common approach involves the bromination of 4-sulfanylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of 2-bromo-4-sulfanylphenol may involve continuous bromination processes. For example, the bromination of paracresol can be carried out using a continuous bromination method to produce 2-bromo-4-methylphenol, which can then be further modified to introduce the sulfanyl group .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-sulfanylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 2-Bromo-4-sulfonylphenol.

    Reduction: 4-Sulfanylphenol.

    Substitution: 2-Amino-4-sulfanylphenol or 2-Thio-4-sulfanylphenol.

Mechanism of Action

The mechanism of action of 2-bromo-4-sulfanylphenol involves its interaction with specific molecular targets. The sulfanyl group can form strong interactions with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The electron-withdrawing bromine and thiol groups in this compound reduce electron density on the aromatic ring compared to methoxy-substituted analogs, influencing reactivity in electrophilic substitution or redox reactions.
  • Steric Considerations : Bulky substituents like -OCH₃ (methoxy) or -CH₃ (methyl) may hinder reactions at the ortho/para positions, whereas -SH’s smaller size allows greater flexibility in coordination chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.